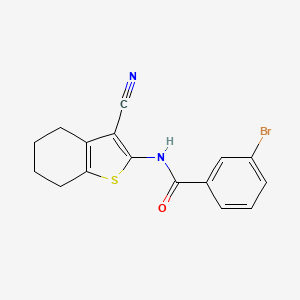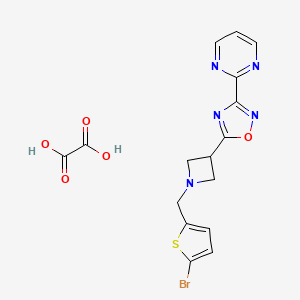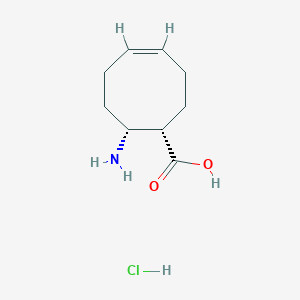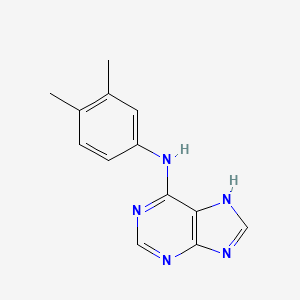![molecular formula C13H13N3O2S3 B2374461 N-butil-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]tieno[2,3-e]pirimidina-3-carboxamida CAS No. 443107-65-1](/img/new.no-structure.jpg)
N-butil-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]tieno[2,3-e]pirimidina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thiazolo[3,4-a]thieno[2,3-e]pyrimidine class, which is known for its diverse biological and chemical properties[_{{{CITATION{{{_2{3; N-(2,3-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H- thiazolo3,4-a ....
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide has shown potential as a biological probe. It can be used to study enzyme inhibition and protein interactions.
Medicine: This compound has been investigated for its antimicrobial properties[_{{{CITATION{{{_3{Synthesis and antimicrobial activity of 5-oxo-1-thioxo-4,5- dihydro1,3 .... It may serve as a lead compound for the development of new antibiotics or antifungal agents.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of this compound is the MALT1 protease , a key enzyme involved in the immune response . MALT1 plays a crucial role in the activation, proliferation, and development of lymphocytes, which are essential components of our immune system .
Mode of Action
The compound interacts with the MALT1 protease, inhibiting its activity . This interaction likely involves the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from carrying out its normal function .
Biochemical Pathways
The inhibition of MALT1 protease affects the NF-κB signaling pathway . This pathway plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes . By inhibiting MALT1, the compound can potentially disrupt this pathway, leading to a decrease in the proliferation of B cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied in silico . Two derivatives of the compound, referred to as T1 and T2, were found to have very good ADMET properties . This suggests that these derivatives could have high bioavailability and could be efficiently absorbed and distributed in the body .
Result of Action
The inhibition of MALT1 protease and the subsequent disruption of the NF-κB signaling pathway can lead to a decrease in the proliferation of B cells . This could potentially be beneficial in the treatment of conditions such as diffuse large B cell lymphoma (DLBCL), which is characterized by the uncontrolled multiplication of B cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide typically involves a multi-step reaction process[_{{{CITATION{{{3{Synthesis and antimicrobial activity of 5-oxo-1-thioxo-4,5- dihydro[1,3 ...](https://www.arkat-usa.org/get-file/20549/). One common method includes the condensation of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters[{{{CITATION{{{3{Synthesis and antimicrobial activity of 5-oxo-1-thioxo-4,5- dihydro1,3 .... The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product[{{{CITATION{{{_3{Synthesis and antimicrobial activity of 5-oxo-1-thioxo-4,5- dihydro1,3 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods[_{{{CITATION{{{_3{Synthesis and antimicrobial activity of 5-oxo-1-thioxo-4,5- dihydro1,3 .... This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis and antimicrobial activity of 5-oxo-1-thioxo-4,5- dihydro1,3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Comparación Con Compuestos Similares
5-Oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
N-(2,3-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide
Uniqueness: N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide stands out due to its specific structural features, such as the presence of the butyl group, which can influence its chemical and biological properties. This structural variation can lead to differences in reactivity, solubility, and biological activity compared to similar compounds.
Propiedades
Número CAS |
443107-65-1 |
|---|---|
Fórmula molecular |
C13H13N3O2S3 |
Peso molecular |
339.45 |
Nombre IUPAC |
N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide |
InChI |
InChI=1S/C13H13N3O2S3/c1-2-3-5-14-11(17)9-10-15-12(18)8-7(4-6-20-8)16(10)13(19)21-9/h4,6H,2-3,5H2,1H3,(H,14,17)(H,15,18) |
Clave InChI |
KQSPFLCSZVTYGW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=C2NC(=O)C3=C(N2C(=S)S1)C=CS3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2374379.png)
![3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)



![N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2374388.png)
![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)


![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)
![2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2374398.png)
![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)
![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)

